molecular formula C22H29N3O4S B2412739 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide CAS No. 1021117-41-8

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide

Cat. No.: B2412739
CAS No.: 1021117-41-8
M. Wt: 431.55
InChI Key: HWQVTFDJIKKJFG-UHFFFAOYSA-N
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Description

N-(3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperazine core—a privileged scaffold in drug discovery—linked to a 4-methoxyphenyl group and a 2-methylbenzamide via a sulfonyl propyl chain. While specific studies on this exact compound are not available in the public domain, its structure is closely related to several well-researched classes of bioactive molecules. Piperazine derivatives are frequently investigated for their interactions with central nervous system targets. For instance, structurally related compounds have been developed as potent and selective kappa opioid receptor (KOR) antagonists, which are being studied for their potential in treating depression, anxiety, and substance abuse disorders . Other piperazine-based molecules have shown high selectivity for 5-HT1A serotonin receptors, indicating potential applications in neuropsychiatric research . Furthermore, the arylpiperazine sulfonamide motif is a key structural element in compounds with diverse receptor affinities. Research on similar molecules has demonstrated activity at alpha1-adrenoceptor subtypes, which are relevant in the context of urological conditions like benign prostatic hyperplasia (BPH) . The presence of the sulfonyl group often contributes to the molecule's physicochemical properties and potential to engage in key hydrogen-bonding interactions with biological targets. This compound is provided exclusively for research purposes in vitro. It is intended for use by qualified scientists in laboratory settings to explore its physicochemical properties, potential biological activity, and mechanism of action. Handling should be performed in accordance with all applicable laboratory safety standards. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-18-6-3-4-7-21(18)22(26)23-12-5-17-30(27,28)25-15-13-24(14-16-25)19-8-10-20(29-2)11-9-19/h3-4,6-11H,5,12-17H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQVTFDJIKKJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the coupling of the sulfonylpropyl chain with the piperazine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and substituted piperazine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as the 5-HT1A receptor . The compound binds to the receptor, modulating its activity and influencing various signaling pathways involved in neurotransmission. This interaction can lead to changes in mood, cognition, and other central nervous system functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

Uniqueness

What sets N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its high binding affinity to the 5-HT1A receptor and potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Biological Activity

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide, commonly referred to as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neurological applications. This article synthesizes available research findings, including case studies, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H25N3O5S2
  • Molecular Weight : 391.50 g/mol

The structure includes a piperazine ring, a sulfonamide linkage, and a methoxyphenyl moiety, contributing to its pharmacological properties.

Research indicates that compounds with similar structures often act as inhibitors of protein-protein interactions, particularly those involving cancer-related proteins. For instance, studies have shown that modifications in the piperazine structure can enhance binding affinity and cytotoxicity against various cancer cell lines.

Key Findings:

  • Inhibition of S100A2-p53 Interaction : The compound has been identified as a potential inhibitor of the S100A2-p53 protein interaction, which is crucial in regulating apoptosis and cell cycle progression in cancer cells .
  • Cytotoxicity Profiles : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against human pancreatic cancer cell lines (e.g., BxPC-3 and AsPC-1), with GI50 values ranging from 3.7 μM to 18 μM depending on the structural modifications made .

Anticancer Activity

The anticancer effects of this compound have been evaluated through various assays:

Cell Line GI50 (μM) Activity
BxPC-33.7High cytotoxicity
AsPC-118Moderate cytotoxicity
MiaPaCa2Not specifiedAssessed

These results indicate that structural modifications can significantly influence the compound's efficacy against different cancer types.

Neurological Effects

Preliminary studies suggest that piperazine derivatives may also exhibit neuroprotective properties. For example, compounds structurally similar to this compound have shown promise in modulating neurotransmitter systems, potentially benefiting conditions like depression and anxiety .

Case Studies

  • Study on Pancreatic Cancer : A focused library derived from the parent compound was screened against a panel of human pancreatic cancer cell lines. Modifications such as introducing bulky groups at specific positions significantly enhanced cytotoxicity .
  • Neuropharmacological Assessment : In an exploratory study, derivatives were tested for their ability to affect serotonin receptor activity. Results indicated potential modulation of serotonin pathways, suggesting applications in treating mood disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:

  • Coupling reactions : Use of HBTU or BOP as coupling agents in THF with Et₃N to facilitate amide bond formation between intermediates .
  • Purification : Silica gel column chromatography under gradient elution (e.g., CH₂Cl₂/MeOH) to isolate intermediates and final products .
  • Chiral resolution : Stereochemical control via (S)-configured starting materials (e.g., L-valine derivatives) to ensure enantiomeric purity .
    • Key Data : Yields range from 26% to 72%, with melting points (e.g., 100–185°C) and optical rotation values (e.g., [α]²⁵D +60° to +76°) reported for analogs .

Q. How is structural confirmation achieved for this compound and its intermediates?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or CD₃OD) confirm substituent positions, e.g., aromatic protons at δ 6.2–7.8 ppm and piperazine methyl groups at δ 2.3–3.2 ppm .
  • Mass spectrometry : ESI-MS identifies molecular ions (e.g., m/z 488.6–542.6 [M+H]⁺) .
  • Elemental analysis : Validates C, H, N ratios (e.g., Anal. C₃₀H₃₉Cl₂N₃O₃·1.5H₂O) .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

  • Methodological Answer :

  • Acetylcholinesterase inhibition : Measure IC₅₀ values using Ellman’s assay, comparing activity to donepezil .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT₁A or D₂ receptors) to assess affinity, with structural analogs showing Kᵢ values <100 nM .
  • Cellular toxicity : MTT assays in HEK-293 or SH-SY5Y cell lines to determine EC₅₀ and selectivity indices .

Q. How do structural modifications influence pharmacological activity?

  • Methodological Answer :

  • Piperazine substituents : Replacing 4-methoxyphenyl with 4-fluorophenyl increases serotonin receptor affinity but reduces metabolic stability .
  • Sulfonyl group : Removal reduces acetylcholinesterase inhibition by 50%, highlighting its role in target engagement .
  • Benzamide substituents : Methyl groups at the ortho position enhance blood-brain barrier permeability compared to para-substituted analogs .

Q. How can contradictory data on analog bioactivity be resolved?

  • Methodological Answer :

  • Assay standardization : Control variables like pH, temperature, and cell passage number to minimize variability .
  • Structural benchmarking : Compare IC₅₀ values of the parent compound against analogs with defined modifications (e.g., 3,5-dimethyl vs. 4-methoxybenzamide derivatives) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in silico results .

Q. What strategies improve metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ethyl esters) to enhance oral bioavailability, as seen in related piperazine sulfonamides .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .
  • Formulation optimization : Use lipid-based nanoemulsions to improve solubility and reduce hepatic first-pass metabolism .

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